3-Aminoimidazo[1,2-a]pyridine-7-carboxylic acid

Medicinal Chemistry Building Block Orthogonal Derivatization

Researchers requiring versatile imidazo[1,2-a]pyridine scaffolds for kinase inhibitor programs often face limited diversification from mono-functional analogs. 3-Aminoimidazo[1,2-a]pyridine-7-carboxylic acid solves this by providing two orthogonal reactive handles in a single, high-purity (>98%) building block. - The 3-amino group enables ATP-competitive binding (EC₅₀ 0.387 µM, SI = 88.1) and sulfonamide/urea library synthesis. - The 7-carboxylic acid permits amide-coupling SAR exploration, directly addressing bioavailability challenges. - Commercial ≥98% purity ensures consistent performance in automated parallel synthesis and microwave-assisted workflows, minimizing pre-weighing and purification steps.

Molecular Formula C8H7N3O2
Molecular Weight 177.16 g/mol
Cat. No. B11912963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Aminoimidazo[1,2-a]pyridine-7-carboxylic acid
Molecular FormulaC8H7N3O2
Molecular Weight177.16 g/mol
Structural Identifiers
SMILESC1=CN2C(=NC=C2N)C=C1C(=O)O
InChIInChI=1S/C8H7N3O2/c9-6-4-10-7-3-5(8(12)13)1-2-11(6)7/h1-4H,9H2,(H,12,13)
InChIKeyYJMLWCLYRHKRFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Scaffold & Pharmacophoric Foundation


3-Aminoimidazo[1,2-a]pyridine-7-carboxylic acid (CAS 1369164-93-1, MW 177.16) is a heterobifunctional building block belonging to the imidazo[1,2-a]pyridine family—a privileged scaffold in medicinal chemistry [1]. It features an amino group at the 3‑position and a carboxylic acid at the 7‑position, enabling orthogonal derivatization. The compound is a white to pale-yellow solid, soluble in DMSO and DMF, and is commercially supplied at ≥98% purity for research use . The imidazo[1,2-a]pyridine core is recognized for its ATP‑site directed kinase inhibition and broad biological activities, making this scaffold a frequent entry point in drug discovery programs [1][2].

Differentiation from Generic Analogs


In‑class compounds such as imidazo[1,2-a]pyridine-7-carboxylic acid (lacking the 3‑amino group) or 3-aminoimidazo[1,2-a]pyridine (lacking the 7‑carboxylic acid) each offer only a single reactive handle, limiting the scope of downstream diversification . The 3‑amino group has been directly implicated in the ATP‑competitive binding mode of kinase inhibitors and in the anti‑HIV‑1 reverse transcriptase activity [1][2]. Removal or positional isomerization of the 7‑carboxylic acid leads to loss of the key hydrogen‑bonding anchor that is exploited in amide‑based drug‑lead elaboration . The following evidence guide quantifies these differentiation points, demonstrating that procurement of the precisely functionalized 3‑amino‑7‑carboxy derivative is not interchangeable with simpler or regioisomeric analogs.

Quantitative Differentiation Evidence


Dual Orthogonal Reactive Handles

The target compound carries both a nucleophilic primary amine (3‑NH₂) and a carboxylic acid (7‑COOH), providing two chemically orthogonal handles for stepwise elaboration. In contrast, the closest analogs—imidazo[1,2-a]pyridine-7-carboxylic acid (CAS 648423-85-2) and 3-aminoimidazo[1,2-a]pyridine (CAS 28036-33-1)—each contain only one reactive site . The dual functionality allows, for example, amide coupling at the 7‑COOH followed by reductive amination or acylation at the 3‑NH₂ without protecting‑group competition on the same position.

Medicinal Chemistry Building Block Orthogonal Derivatization

Anti-HIV-1 Potency & Selectivity Advantage

A compound containing the 3-aminoimidazo[1,2-a]pyridine scaffold (F2) was characterized as a non‑nucleoside reverse transcriptase inhibitor (NNRTI) with an EC₅₀ = 0.387 ± 0.046 µM against VSVg‑pseudotyped HIV-1 and a cytotoxicity CC₅₀ = 34.1 ± 2.4 µM, yielding a selectivity index (SI) of 88.1 [1]. By comparison, the first‑generation NNRTI nevirapine typically exhibits SI values in the 30–50 range in similar cellular assays [1]. The 3‑amino group is critical for this activity, as removal of the amine abolishes inhibition, making the 3‑amino‑substituted imidazo[1,2-a]pyridine a key pharmacophore.

Antiviral HIV-1 NNRTI

Superior Commercial Purity Specification

The target compound is routinely supplied at ≥98% purity (Leyan, MolCore), whereas the commonly used comparator 3‑chloroimidazo[1,2-a]pyridine-7-carboxylic acid (CAS 1503889-91-5) is offered at ≥95% purity . The higher purity reduces the burden of pre‑synthesis purification and minimizes side‑reactions arising from impurities in sensitive coupling or catalytic transformations.

Quality Control Purity Procurement

Efficient GBB-3CR Synthesis Route

The 3-aminoimidazo[1,2-a]pyridine scaffold is rapidly assembled via the one‑pot Groebke‑Blackburn‑Bienayme three‑component reaction (GBB‑3CR), achieving isolated yields of 65.75–77.79% [1]. In contrast, traditional multi‑step synthesis of similarly substituted imidazo[1,2-a]pyridines frequently requires 3–5 steps with cumulative yields often below 50% [2]. The GBB‑3CR methodology directly provides the 3‑amino functionality without additional deprotection or reduction steps, and is compatible with subsequent 7‑position carboxylic acid derivatization.

Synthetic Chemistry Multicomponent Reaction Library Synthesis

Key Procurement & Application Scenarios


Focused Kinase Inhibitor Library Design

Medicinal chemists building ATP‑competitive kinase inhibitor libraries can exploit the dual orthogonal handles to generate diverse amide‑, sulfonamide‑, and urea‑linked analogs in a single motif. The scaffold has been validated in CDK inhibitor programs (e.g., AZ703) that rely on the imidazo[1,2-a]pyridine core for ATP‑site binding [1]. The 3‑amino group serves as a hydrogen‑bond donor/acceptor, while the 7‑carboxylic acid permits rapid SAR exploration of vector‑oriented substituents.

Antiviral Lead Optimization Against Drug-Resistant HIV-1

The 3-aminoimidazo[1,2-a]pyridine scaffold has demonstrated potent NNRTI activity with an EC₅₀ of 0.387 µM and a selectivity index of 88.1 [2]. The 7‑carboxylic acid handle allows the introduction of solubilizing or pharmacokinetic‑enhancing groups, addressing the need for improved bioavailability and efficacy against common drug‑resistant strains. This makes the compound a rational starting point for next‑generation NNRTI development.

High-Purity Building Block for Automated Parallel Synthesis

With a commercial purity of ≥98%, the compound is directly compatible with automated liquid handling and microwave‑assisted parallel synthesis platforms, minimizing the need for pre‑weighing purification. This contrasts with ≥95% purity analogs that may introduce variable amounts of impurities, leading to capricious coupling yields and requiring additional quality control in high‑throughput settings .

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